molecular formula C23H13FO6 B266052 2-(2-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate

2-(2-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate

Cat. No. B266052
M. Wt: 404.3 g/mol
InChI Key: VECPAUIDOKCAGS-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate is not fully understood. However, studies have suggested that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It may also exert its antibacterial and antifungal effects by disrupting the cell membrane and inhibiting the synthesis of essential macromolecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate have been studied in vitro and in vivo. In cancer cells, this compound has been shown to induce DNA damage, inhibit cell migration, and reduce tumor growth. It has also exhibited antibacterial and antifungal activity against various strains of bacteria and fungi. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(2-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate is its potential as a versatile compound for various applications. It is relatively easy to synthesize and can be purified using standard laboratory techniques. However, one of the limitations of this compound is its low solubility in water, which can pose challenges for certain experiments.

Future Directions

There are several future directions for research on 2-(2-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential as a fluorescent probe for biological imaging. Additionally, further studies are needed to determine the exact mechanism of action and biochemical and physiological effects of this compound, as well as its potential applications in other fields such as organic electronics and materials science.
In conclusion, 2-(2-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate is a chemical compound with significant potential for various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 2-(2-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate involves the reaction between 2-fluorobenzaldehyde and 3-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid in the presence of a catalyst. The reaction yields the desired product, which can be purified using various methods such as column chromatography and recrystallization.

Scientific Research Applications

2-(2-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has also been studied for its antibacterial and antifungal properties. In addition, this compound has been investigated for its potential use in organic electronics and as a fluorescent probe in biological imaging.

properties

Product Name

2-(2-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate

Molecular Formula

C23H13FO6

Molecular Weight

404.3 g/mol

IUPAC Name

[(2E)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C23H13FO6/c24-17-4-2-1-3-13(17)9-21-22(25)16-7-6-15(11-19(16)30-21)29-23(26)14-5-8-18-20(10-14)28-12-27-18/h1-11H,12H2/b21-9+

InChI Key

VECPAUIDOKCAGS-ZVBGSRNCSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C\C5=CC=CC=C5F)/O4

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CC=CC=C5F)O4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CC=CC=C5F)O4

Origin of Product

United States

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